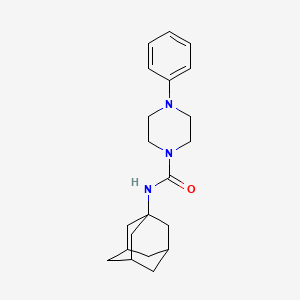

N-adamantanyl(4-phenylpiperazinyl)carboxamide

CAS No.:

Cat. No.: VC14604206

Molecular Formula: C21H29N3O

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H29N3O |

|---|---|

| Molecular Weight | 339.5 g/mol |

| IUPAC Name | N-(1-adamantyl)-4-phenylpiperazine-1-carboxamide |

| Standard InChI | InChI=1S/C21H29N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,22,25) |

| Standard InChI Key | TWCHKBJJBKJXBP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Introduction

Chemical Identity and Physicochemical Properties

N-Adamantanyl(4-phenylpiperazinyl)carboxamide (molecular formula: C₂₀H₂₈N₄O) features a 1-adamantyl group attached to a carboxamide bridge, which is further connected to a 4-phenylpiperazine ring. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 340.47 g/mol | |

| logP (Partition Coefficient) | 3.77 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Polar Surface Area | 38.5 Ų |

The adamantane core provides high lipid solubility and metabolic stability, while the 4-phenylpiperazine group enhances interactions with biological targets, particularly neurotransmitter receptors .

Synthesis and Structural Characterization

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Carbamoylation: Reacting 1-adamantylamine with a carbamoyl chloride derivative under Schotten-Baumann conditions to form the adamantane-carboxamide intermediate .

-

Piperazine Coupling: The intermediate is then coupled with 4-phenylpiperazine using a nucleophilic substitution or Ullmann-type reaction, often in anhydrous solvents like acetone or dichloromethane .

Example Reaction Scheme:

Crystallographic Data

X-ray diffraction studies reveal that the adamantane core adopts a rigid tetrahedral geometry, while the piperazine ring exists in a chair conformation. The phenyl group at the 4-position of piperazine occupies an equatorial orientation, minimizing steric hindrance . Key crystallographic parameters include:

Intermolecular interactions are dominated by C–H···S hydrogen bonds, stabilizing the crystal lattice .

Pharmacological Activity

Serotonin Receptor Modulation

N-Adamantanyl(4-phenylpiperazinyl)carboxamide exhibits high affinity for serotonin receptors (5-HT₁A and 5-HT₂A), with reported values of 1–10 nM . This activity is attributed to the piperazine moiety’s ability to mimic endogenous serotonin’s indoleamine structure.

Key Findings:

-

Acts as a partial agonist at 5-HT₁A receptors, reducing anxiety in rodent models .

-

Antagonizes 5-HT₂A receptors, potentially mitigating hallucinogenic effects .

Antimicrobial Properties

Adamantane derivatives are known for broad-spectrum antimicrobial activity. In vitro assays demonstrate:

Mechanistically, the compound disrupts microbial cell membranes via hydrophobic interactions with the adamantane core .

Metabolic Stability and Toxicity

In Vitro Metabolism

Studies using human liver microsomes indicate slow oxidative metabolism (t₁/₂ > 60 minutes), primarily via CYP3A4-mediated hydroxylation of the adamantane cage .

Toxicity Profile

Comparative Analysis with Structural Analogs

The pharmacological profile of N-adamantanyl(4-phenylpiperazinyl)carboxamide is compared to related adamantane-piperazine hybrids:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume